molecular formula C8H10N2O3S B12414755 Sulfacetamide-d4

Sulfacetamide-d4

Cat. No.: B12414755
M. Wt: 218.27 g/mol
InChI Key: SKIVFJLNDNKQPD-QFFDRWTDSA-N
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Description

Sulfacetamide-d4 is a deuterium-labeled derivative of sulfacetamide, a sulfonamide antibiotic. This compound is primarily used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope labeling. Sulfacetamide itself is commonly used to treat bacterial infections, particularly those affecting the eyes and skin .

Preparation Methods

The synthesis of sulfacetamide-d4 involves the incorporation of deuterium into the sulfacetamide molecule. One common method for synthesizing sodium sulfacetamide involves refluxing 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride to form N-{(4-aminophenyl)sulfonyl}acetamide (sulfacetamide). This compound is then purified using liquid chromatography . The deuterium-labeled version, this compound, is synthesized similarly, with deuterium replacing hydrogen atoms in the molecule .

Chemical Reactions Analysis

Sulfacetamide-d4, like sulfacetamide, undergoes various chemical reactions, including:

    Oxidation: Sulfacetamide can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Reduction: Reduction reactions are also not typical for sulfacetamide.

    Substitution: Sulfacetamide can undergo substitution reactions, particularly involving the sulfonamide group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, refluxing sulfanilamide with acetic anhydride produces N-{(4-aminophenyl)sulfonyl}acetamide .

Mechanism of Action

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

218.27 g/mol

IUPAC Name

N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylacetamide

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D

InChI Key

SKIVFJLNDNKQPD-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C)[2H]

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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